molecular formula C8H14O B2946950 Spiro[2.4]heptan-6-ylmethanol CAS No. 2259876-49-6

Spiro[2.4]heptan-6-ylmethanol

Cat. No.: B2946950
CAS No.: 2259876-49-6
M. Wt: 126.199
InChI Key: FRHZMQRPFZXGRH-UHFFFAOYSA-N
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Description

Spiro[24]heptan-6-ylmethanol is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.4]heptan-6-ylmethanol typically involves the cycloaddition reactions of cyclopropylmethanols and their derivatives. One common method includes the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield spiro[cyclopropane-1,9′-fluorene] .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

Spiro[2.4]heptan-6-ylmethanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[2.4]heptan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or enzyme inhibition activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[24]heptan-6-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[2.4]heptan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHZMQRPFZXGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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